2-Methoxy-4-propylphenol
Description
Natural Occurrence and Distribution
2-Methoxy-4-propylphenol is found in a range of plants and is a significant contributor to the flavor and aroma profiles of several food products.
Research has identified this compound in several specific botanical and derived products. It is recognized as a volatile phenolic compound in Bordeaux wines, liquid smoke, karanda fruit, and oregano. scientificlabs.comlookchem.comsigmaaldrich.comsigmaaldrich.comchemicalbook.comchemicalbook.comsigmaaldrich.com The compound has also been reported to be present in the Norway spruce (Picea abies). nih.govunit.no While a related compound, 2-Methoxy-4-vinylphenol (B128420), has been identified in red cabbage (Brassica oleracea L. var. capitate f. rubra), the presence of this compound itself is not specified in the available research for this plant. mdpi.comnih.govresearchgate.net
| Botanical Source / Derived Product | Reference |
|---|---|
| Bordeaux Wines | scientificlabs.comsigmaaldrich.comsmolecule.com |
| Liquid Smoke | scientificlabs.comsigmaaldrich.comsmolecule.comnih.gov |
| Karanda Fruit (Carissa carandas L.) | scientificlabs.comsigmaaldrich.comresearchgate.net |
| Oregano | scientificlabs.comsigmaaldrich.comsmolecule.com |
| Norway Spruce (Picea abies) | nih.govunit.no |
| Red Cabbage (Brassica oleracea) | A related compound, 2-Methoxy-4-vinylphenol, is present. mdpi.comnih.gov |
This compound is a significant volatile flavor compound that imparts specific sensory characteristics to foods and beverages. scientificlabs.comsigmaaldrich.com It is described as having a warm, spicy, sweet, and slightly floral balsamic odor. lookchem.comchemicalbook.comchemicalbook.com Its organoleptic profile is also characterized by notes of clove, spice, and sweetness. sigmaaldrich.comsigmaaldrich.com In specific products, it contributes to the smoky and spicy notes found in certain Bordeaux wines and is a key component of the characteristic flavor of liquid smoke used in food processing. smolecule.com
| Sensory Descriptor | Reference |
|---|---|
| Warm | lookchem.comchemicalbook.comchemicalbook.com |
| Spicy | lookchem.comchemicalbook.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| Sweet | lookchem.comchemicalbook.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| Slightly Floral Balsamic | lookchem.comchemicalbook.comchemicalbook.com |
| Clove | sigmaaldrich.comsigmaaldrich.com |
| Phenolic | sigmaaldrich.comsigmaaldrich.com |
Formation from Lignin (B12514952) Degradation
Beyond its direct occurrence in plants, this compound is a well-documented product of lignin degradation. Lignin, a complex polymer in plant cell walls, can be broken down through various chemical and biological processes to yield simpler phenolic compounds, including 4-propylguaiacol. cdnsciencepub.comacs.orgcolab.ws It has been identified as a product from the fast pyrolysis of sulfur-free lignin and the catalytic hydrodeoxygenation of lignin-derived components. acs.orgcellulosechemtechnol.ro
The biogenesis of this compound from lignin involves specific enzymatic actions. Studies have shown that certain microbial enzymes can catalyze the depolymerization of lignin. One key enzyme is a Dye-peroxidase (DyP), which has been shown to catalyze the cleavage of the Cα-Cβ bond within the lignin structure. nih.govresearchgate.net This bond cleavage is a critical step in breaking down the complex polymer into smaller, monomeric units. The degradation of sodium lignin sulfonate by a purified DyP enzyme resulted in the generation of several products, including this compound. researchgate.net
Specific microorganisms are capable of transforming lignin into valuable chemical compounds. The psychrotrophic (cold-adapted) bacterium Arthrobacter sp. C2 has been identified as a strain that can degrade lignin. nih.gov Genomic analysis of this bacterium has revealed the presence of unique genes related to lignin degradation, including the gene for the DyP enzyme. nih.govresearchgate.net When Arthrobacter sp. C2 was cultured with lignin, this compound was detected as a degradation product, confirming the role of this microorganism in the biotransformation pathway. nih.govresearchgate.net The degradation of 2-chloro-4-aminophenol by another Arthrobacter species also highlights the genus's metabolic versatility in breaking down aromatic compounds. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-propylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIKRTCSSLJURC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047199 | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | EPA DSSTox | |
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Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless oily liquid, warm, spicy, sweet, and slightly floral balsamic odour | |
| Record name | Phenol, 2-methoxy-4-propyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/595/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
125.00 to 126.00 °C. @ 14.00 mm Hg | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032135 | |
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Solubility |
slightly soluble in water; soluble in fat, miscible (in ethanol) | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/595/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.034-1.040 | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/595/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2785-87-7 | |
| Record name | 4-Propylguaiacol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2785-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dihydroeugenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785877 | |
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| Record name | Dihydroeugenol | |
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| Record name | Phenol, 2-methoxy-4-propyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2-Methoxy-4-propylphenol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-4-propylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.636 | |
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| Record name | DIHYDROEUGENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | 2-Methoxy-4-propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032135 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Biogenesis of 2 Methoxy 4 Propylphenol
Natural Occurrence and Distribution
Formation from Other Precursors (e.g., Dihydrosafrole)
2-Methoxy-4-propylphenol, also known as dihydroeugenol, can be formed through the metabolic transformation of other related chemical compounds. Research has identified its production from precursors such as dihydrosafrole (B124246) and eugenol (B1671780).
One significant pathway involves the in vivo metabolism of dihydrosafrole. Studies on the nasal metabolism of dihydrosafrole in Beagle dogs and Cynomolgus monkeys have demonstrated that this compound is metabolized into several other substances, including this compound. nih.govnih.govresearchgate.net Following nasal instillation, high-performance liquid chromatography (HPLC) analysis of organic extracts from nasopharyngeal mucus confirmed the conversion of [3H]dihydrosafrole to this compound, among other metabolites. nih.govresearchgate.net This metabolic process is facilitated by cytochrome P-450-dependent monooxygenases, which are known to interact with methylenedioxyphenyl compounds like dihydrosafrole. nih.govresearchgate.net The cleavage of the methylenedioxyphenyl residue is a key step in this transformation. nih.gov
Another established method for producing this compound is through the hydrogenation of eugenol. smolecule.comfirmenich.com This chemical synthesis involves the catalytic reduction of the allyl group on the eugenol molecule to a propyl group, directly yielding dihydroeugenol. smolecule.comresearchgate.net This process is often performed using eugenol obtained from natural sources like clove leaf essential oil. firmenich.com
Table 1: Formation of this compound from Precursors
| Precursor | Transformation Process | System/Organism | Key Findings |
|---|---|---|---|
| Dihydrosafrole | Metabolism (Cleavage of methylenedioxyphenyl ring) | Beagle dogs, Cynomolgus monkeys (in vivo) | Identified as a major metabolite in nasal mucus following instillation. nih.goviaea.org |
| Eugenol | Hydrogenation | Chemical Synthesis | A primary method for synthesizing this compound. smolecule.com |
Biosynthetic Pathways and Precursors in Biological Systems
In biological systems, this compound originates from natural precursors found in plants. The biosynthetic pathways often involve complex polymers and phenylpropanoids, which are common in the plant kingdom.
Lignin (B12514952), a complex biopolymer abundant in plant cell walls, serves as a significant natural source. The depolymerization of lignin can yield a variety of phenolic compounds, including this compound. smolecule.com This process breaks down the large polymer into its smaller constituent monomers, which can include guaiacylpropane units that are structurally related to this compound.
Eugenol, a major component of clove oil extracted from plants like Syzygium aromaticum, is a direct biosynthetic precursor. firmenich.comresearchgate.net Plants synthesize eugenol, which can then be converted to this compound. While the reduction of the allyl side chain of eugenol is a known synthetic reaction, it also represents a plausible biosynthetic step. Enzymes capable of such reductions exist in nature. For instance, some microorganisms are known to transform phenylpropenes. nih.gov
Furthermore, the flavoprotein vanillyl-alcohol oxidase (VAO) from the fungus Penicillium simplicissimum is known to act on various phenolic compounds. wur.nl Research has listed 2-methoxy-4-n-propylphenol as a compound that can be processed by this versatile biocatalyst, highlighting the role of microbial enzymes in the transformation of such molecules in the environment. wur.nl The natural occurrence of this compound has been reported in tree species such as Picea abies (Norway spruce), indicating its synthesis within the tree's metabolic system. nih.gov
Table 2: Biosynthetic Pathways and Natural Precursors
| Precursor/Source | Biological System | Pathway/Process | Notes |
|---|---|---|---|
| Lignin | Plants | Depolymerization | Breakdown of the biopolymer yields phenolic compounds including this compound. smolecule.com |
| Eugenol | Plants (e.g., Syzygium aromaticum) | Biosynthesis followed by reduction | Eugenol is a primary constituent of clove oil and a direct precursor. firmenich.comresearchgate.net |
| Phenolic Compounds | Penicillium simplicissimum | Enzymatic oxidation/transformation | The enzyme vanillyl-alcohol oxidase can act on this compound. wur.nl |
| Endogenous Synthesis | Picea abies (Norway spruce) | Natural occurrence | The compound has been directly identified in this tree species. nih.gov |
Synthetic Methodologies for 2 Methoxy 4 Propylphenol
Chemical Synthesis Approaches
The synthesis of 2-Methoxy-4-propylphenol, also known as dihydroeugenol, is predominantly approached through the chemical modification of structurally related compounds derived from natural sources, particularly lignin (B12514952). These methods involve sophisticated catalytic processes aimed at selectively removing oxygen-containing functional groups and modifying side chains.
Catalytic Hydrodeoxygenation Routes from Lignin-Derived Components
Catalytic hydrodeoxygenation (HDO) is a critical process for upgrading lignin-derived compounds into valuable chemicals and biofuels by removing oxygen functional groups. encyclopedia.pub This process typically involves high temperatures and pressures in the presence of a catalyst and hydrogen. encyclopedia.pub Eugenol (B1671780), a common lignin model compound, is frequently used as a starting material for the synthesis of this compound through the hydrogenation of its allyl side chain. mdpi.comrsc.org
The choice of catalyst is a determining factor in the efficiency and selectivity of the HDO process. encyclopedia.pub Different catalysts exhibit varying activities towards specific bond cleavages, such as demethoxylation, dehydroxylation, and side-chain hydrogenation.
NiMo/Al2O3 : Sulfided nickel-molybdenum (B8610338) catalysts supported on alumina (B75360) (NiMo/Al2O3) are conventional hydrotreating catalysts used in petroleum refining and have been applied to bio-oils. chalmers.seresearchgate.net These catalysts have shown activity in the HDO of lignin, although they can sometimes lead to high yields of solid residue (char). chalmers.se The activity of NiMo-supported catalysts can be related to the dispersion of the molybdenum-promoted active phase. researchgate.net In some studies, NiMo/Al2O3 has been used for the HDO of lignin derivatives at temperatures around 350-400°C. chalmers.seaip.org
MoP/SiO2 : Molybdenum phosphide (B1233454) supported on silica (B1680970) (MoP/SiO2) has been identified as a selective catalyst for removing methoxy (B1213986) groups from lignin monomers to generate 4-alkylphenols. researchgate.net In a study converting this compound, MoP/SiO2 was optimized for the demethoxylation step. researchgate.net
H-ZSM-5 : The zeolite catalyst H-ZSM-5 is known for its strong Brønsted acidity and shape-selective micropores, making it effective for producing aromatic hydrocarbons from biomass. frontiersin.orgmdpi.com It is often used in combination with a metal catalyst. For instance, a physical mixture of Pt/C and H-ZSM-5 was used to convert this compound into phenol (B47542), with the H-ZSM-5 facilitating the dealkylation of the propyl side chain. cjcatal.com While highly effective for cracking and aromatization, H-ZSM-5 can also lead to increased coke formation. mdpi.comhep.com.cn Hierarchical H-ZSM-5 zeolites, which contain both micropores and larger mesopores, have been developed to improve the accessibility for bulky lignin-derived molecules and enhance deoxygenation. mdpi.com
Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing undesired side reactions. encyclopedia.pub Key parameters include temperature, hydrogen pressure, and the weight hourly space velocity (WHSV), which measures the feed rate relative to the catalyst weight.
Temperature : Temperature significantly affects product distribution. mdpi.com For the HDO of eugenol, reactions are often conducted at temperatures ranging from 200°C to 350°C. diva-portal.orgnih.gov For example, using a Ru/C-Fe2O3 catalyst, higher temperatures (up to 275°C) promoted deoxygenation reactions. mdpi.com In the conversion of this compound to phenol using a MoP/SiO2 and H-ZSM-5 catalyst system, a temperature of 350°C was employed. researchgate.net
Pressure : Hydrogen pressure is another critical variable, with higher pressures generally favoring hydrogenation reactions. rsc.org HDO of eugenol and related compounds has been performed under H2 pressures ranging from 30 to 90 bar. researchgate.netnih.govresearchgate.net For instance, the conversion of this compound to phenol was conducted at 90 bar. researchgate.net In some systems, lower pressures are sufficient; one study reported high yields of propylcyclohexanol from eugenol at just 0.4 MPa (4 bar) using a Co/TiO2 catalyst. acs.org
WHSV : The weight hourly space velocity (WHSV) influences the contact time between the reactants and the catalyst. Lower WHSV (longer contact time) generally leads to higher conversion rates. rsc.org In studies on the conversion of this compound, WHSV values of 40 h⁻¹ and 80 h⁻¹ have been reported. researchgate.net For other HDO processes, WHSV can range from 0.9 h⁻¹ to 4 h⁻¹. rsc.orgmdpi.com
The following table summarizes reaction conditions from various studies for the HDO of lignin-derived model compounds.
| Model Compound | Catalyst | Temperature (°C) | Pressure (bar) | WHSV (h⁻¹) | Main Product(s) | Reference |
|---|---|---|---|---|---|---|
| This compound | MoP/SiO₂ + H-ZSM-5 | 350 | 90 | 40 | Phenol | researchgate.net |
| Eugenol | Pd/C + H-ZSM-5 | 240 | 50 | - | Hydrocarbons (72%) | nih.gov |
| Eugenol | Ru/C-Fe₂O₃-600 | 275 | - | - | Propylcyclohexane | mdpi.com |
| Isoeugenol (B1672232) | Ir-Re/Al₂O₃ | 200-250 | 17-40 | - | Propylcyclohexane | nih.gov |
| This compound | Pt/C | - | - | - | 4-propylphenol (B1200801) (>80%) | cjcatal.com |
| 4-propylphenol | H-ZSM-5 | - | - | - | Phenol (83%) | cjcatal.com |
| Eugenol | Ru/NbOPO₄/TiO₂ | 225 | 50 | - | Hydrocarbons (94-96%) | diva-portal.org |
The conversion of lignin monomers involves several reaction pathways, with demethoxylation (removal of -OCH₃ groups) and dealkylation (removal of alkyl side chains) being crucial steps.
Demethoxylation : This process is key to reducing the oxygen content and can proceed through different mechanisms. frontiersin.org One proposed pathway is direct demethoxylation (DMO), where the Caryl-OCH₃ bond is cleaved to form a phenol and methanol. researchgate.netmdpi.com This reaction often requires acidic sites on the catalyst support. mdpi.com For instance, the conversion of guaiacol (B22219) to phenol is a classic example of demethoxylation. researchgate.net Another route is demethylation (DME), where the Calkyl-O bond is broken, yielding a catechol and methane, followed by dehydroxylation of the catechol to form phenol. researchgate.netrsc.org The choice between these pathways can be influenced by the catalyst type and reaction conditions. frontiersin.orgresearchgate.net For example, on Fe(110) surfaces, the DMO pathway for guaiacol is kinetically more favorable than on other transition metals like Co, Ni, or Pt. researchgate.net
Dealkylation : This reaction involves the cleavage of C-C bonds to remove alkyl groups from the aromatic ring. This is particularly important when the target product is a simple phenol rather than an alkylphenol. cjcatal.com Zeolite catalysts like H-ZSM-5 are highly effective for dealkylation due to their strong acidity. frontiersin.orgcjcatal.com In the conversion of 4-propylphenol to phenol, H-ZSM-5 catalyzes the removal of the propyl group. cjcatal.com The mechanism often involves protonation of the aromatic ring followed by cracking of the alkyl side chain.
Hydrogenation of Side Chains (e.g., 4-allyl-2,6-dimethoxyphenol (B1196327) to 2,6-dimethoxy-4-propylphenol)
A key step in forming this compound from the common lignin monomer eugenol is the selective hydrogenation of the C=C double bond in the allyl side chain. rsc.org This reaction converts the allyl group (-CH₂-CH=CH₂) to a propyl group (-CH₂-CH₂-CH₃).
This hydrogenation is often the initial and fastest step in the HDO of eugenol over various catalysts, including those based on palladium (Pd), platinum (Pt), and ruthenium (Ru). rsc.orgmdpi.comgoogle.com For example, studies using Pd/C catalysts show that eugenol is first converted to this compound (dihydroeugenol) before further reactions like ring hydrogenation or demethoxylation occur. rsc.orgmdpi.comresearchgate.net Similarly, the conversion of 4-allyl-2,6-dimethoxyphenol to 2,6-dimethoxy-4-propylphenol (B1580997) follows the same principle of side-chain saturation. atlantis-press.com This selective hydrogenation is crucial for producing stable, saturated side-chain phenolics.
Other Established Synthetic Pathways (e.g., from vanillin (B372448) and p-anisidine (B42471) for related compounds)
While HDO of lignin monomers is a primary route, other synthetic pathways exist for producing related phenolic compounds. These methods often start with readily available chemical feedstocks.
From Vanillin and p-Anisidine : Schiff base compounds can be synthesized through the condensation of an aldehyde or ketone with a primary amine. researchgate.net For example, the compound 2-methoxy-4-((4-methoxyphenilimino)methyl) phenol, a Schiff base, can be synthesized from vanillin (an aldehyde) and p-anisidine (a primary amine). researchgate.netgoogle.com The reaction involves the formation of a carbon-nitrogen double bond (imine). researchgate.net While this does not directly yield this compound, it demonstrates a pathway to complex phenolic structures from simple, bio-based precursors.
From p-Anisidine : p-Anisidine can also be used to synthesize p-methoxyphenol. One method involves the diazotization of p-anisidine, followed by decomposition under cuprous catalysis to yield the target phenol. This highlights a classical organic synthesis approach to forming phenolic compounds from amino-aromatics.
Biocatalytic Synthesis Approaches
Biocatalytic methods for synthesizing this compound, also known as dihydroeugenol, leverage enzymes and whole-cell microorganisms to perform specific chemical transformations. These approaches are gaining attention as sustainable alternatives to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. Research in this area focuses on both the direct transformation of precursors using isolated enzymes and the engineering of metabolic pathways within microorganisms for de novo production.
Enzymatic Transformations Leading to this compound or Analogues
While the direct, cell-free enzymatic hydrogenation of eugenol to this compound is not extensively documented, research into related enzymatic reactions highlights potential pathways and capable enzyme families. The primary focus has been on enzymes that can act on or transform this compound and its structural analogues.
One of the most studied enzymes in this context is vanillyl alcohol oxidase (VAO), a flavoprotein from the fungus Penicillium simplicissimum. nih.gov This enzyme is known for its ability to oxidize a variety of para-substituted phenols. researchgate.net Rather than synthesizing this compound, VAO catalyzes its enantioselective hydroxylation. nih.gov When VAO acts on this compound, it hydroxylates the propyl side chain, yielding (R)-1-(4'-hydroxy-3'-methoxyphenyl)propanol with a high enantiomeric excess (ee) of 94%. nih.gov This reaction is significant because it demonstrates the enzyme's ability to recognize and selectively modify the molecule. nih.gov
The reaction proceeds via the formation of a p-quinone methide intermediate, with the incorporated oxygen atom originating from water, not molecular oxygen. nih.gov A notable characteristic of the VAO-mediated conversion of this compound is the near-total suppression of a competing side reaction that forms the vinylic product, isoeugenol (<1%). nih.gov This contrasts with the conversion of other 4-alkylphenols like 4-ethylphenol (B45693) and 4-propylphenol, where the formation of vinylic side products is more significant. nih.govresearchgate.net
Table 1: VAO-Mediated Transformation of this compound and Analogues
| Substrate | Enzyme | Primary Product | Enantiomeric Excess (ee) | Side Products | Source |
|---|---|---|---|---|---|
| This compound | Vanillyl Alcohol Oxidase (VAO) | (R)-1-(4'-hydroxy-3'-methoxyphenyl)propanol | 94% | Isoeugenol (<1%), 1-(4'-hydroxy-3'-methoxyphenyl)propanone | nih.gov |
| 4-Propylphenol | Vanillyl Alcohol Oxidase (VAO) | (R)-1-(4'-hydroxyphenyl)propanol | 94% | 4-Propenylphenol, Ketone side-products | nih.govresearchgate.net |
| 4-Ethylphenol | Vanillyl Alcohol Oxidase (VAO) | (R)-1-(4'-hydroxyphenyl)ethanol | 94% | 4-Vinylphenol, Ketone side-products | nih.govresearchgate.net |
The class of enzymes responsible for the reduction of the allyl side chain in precursors like eugenol are broadly known as enoate reductases or NADPH-dependent reductases. pnas.orgnih.gov For instance, an enzyme from basil, belonging to the PIP family of reductases, catalyzes the NADPH-dependent formation of eugenol from coniferyl acetate. pnas.org Although this produces eugenol rather than hydrogenating it, it highlights the type of reductase involved in phenylpropene biosynthesis. pnas.org The "Old Yellow Enzyme" (OYE) family of flavin-dependent enoate reductases are also prime candidates for this transformation, as they are known to catalyze the stereoselective hydrogenation of electron-poor alkenes. nih.gov
Microorganism-Mediated Production
The production of this compound using whole-cell microorganisms represents a more developed and promising biocatalytic strategy. This approach often involves the metabolic engineering of bacteria or yeast to introduce and optimize biosynthetic pathways that convert renewable feedstocks into the target molecule.
A key strategy involves engineering microorganisms to first produce eugenol, the direct precursor to this compound. A notable achievement in this area is the engineering of Escherichia coli to produce eugenol from ferulic acid, a compound abundant in lignocellulosic biomass. nih.govresearchgate.net This was accomplished by introducing a multi-enzyme cascade. The pathway begins with the conversion of ferulic acid to coniferyl alcohol, followed by the conversion of coniferyl alcohol to eugenol. researchgate.net By combining a carboxylic acid reductase from Segniliparus rugosus (SrCAR) and a cinnamyl alcohol dehydrogenase from Medicago sativa (MsCAD2), researchers achieved a nearly 100% yield of coniferyl alcohol. nih.govresearchgate.net Extending this pathway with a coniferyl alcohol acyltransferase and a eugenol synthase led to the production of eugenol at a titer of up to 1.61 mM (264 mg/L) from ferulic acid. nih.govresearchgate.net The final step, the reduction of eugenol to this compound, could then be accomplished by an appropriate reductase.
**Table 2: Engineered Pathway for Eugenol Production in *E. coli***
| Step | Enzyme | Gene Source | Substrate | Product |
|---|---|---|---|---|
| 1 | Carboxylic Acid Reductase (CAR) | Segniliparus rugosus | Ferulic Acid | Coniferyl Aldehyde |
| 2 | Cinnamyl Alcohol Dehydrogenase (CAD) | Medicago sativa | Coniferyl Aldehyde | Coniferyl Alcohol |
| 3 | Coniferyl Alcohol Acyltransferase | - | Coniferyl Alcohol | Coniferyl Acetate |
| 4 | Eugenol Synthase | - | Coniferyl Acetate | Eugenol |
Source: nih.govresearchgate.net
Furthermore, some microorganisms have demonstrated the ability to produce this compound or its close analogues naturally, albeit often at low concentrations. For example, this compound was identified as a metabolite in the biotransformation of guaiacyl lignin monomers by Bacillus pumilus. frontiersin.org This same bacterial genus has also been shown to transform isoeugenol into its hydrogenated form, dihydroisoeugenol. researchgate.net
Other related microbial transformations include the conversion of ferulic acid into 2-methoxy-4-vinylphenol (B128420) (an unsaturated analogue) by various microbes, including the yeast Saccharomyces cerevisiae and the bacterium Pseudomonas fluorescens. wikipedia.org While this reaction involves decarboxylation rather than reduction of the side chain, it demonstrates the capability of microorganisms to process structurally similar phenylpropenoids derived from lignin. wikipedia.orgresearchgate.net
Table 3: Microorganism-Mediated Production of this compound and Analogues
| Microorganism | Substrate(s) | Key Product(s) | Source |
|---|---|---|---|
| Bacillus pumilus | Guaiacyl Lignin Monomers | This compound | frontiersin.org |
| Bacillus pumilus | Isoeugenol | Dihydroisoeugenol, Vanillin | researchgate.net |
| Escherichia coli (engineered) | Ferulic Acid | Eugenol, Coniferyl Alcohol | nih.govresearchgate.net |
| Saccharomyces cerevisiae | Ferulic Acid | 2-Methoxy-4-vinylphenol | wikipedia.org |
| Pseudomonas fluorescens | Ferulic Acid | 2-Methoxy-4-vinylphenol | wikipedia.org |
Biological Activities and Mechanisms of Action
Antioxidant Properties and Mechanisms
2-Methoxy-4-propylphenol, also known as dihydroeugenol, is a phenolic compound recognized for its antioxidant capabilities. chemimpex.comsolubilityofthings.com These properties are crucial for protecting against oxidative damage in biological systems and preventing oxidative degradation in various products. chemimpex.com
The antioxidant capacity of this compound is often evaluated by its ability to scavenge free radicals, a process commonly measured using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.com In this assay, the compound's ability to donate a hydrogen atom or an electron to the stable DPPH radical is quantified by a decrease in absorbance at 517 nm. nih.gov
Studies have quantified the radical scavenging activity of this compound and related compounds using various metrics, such as the Trolox Equivalent Antioxidant Capacity (TEAC) and the half-maximal inhibitory concentration (IC50). The TEAC value compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog.
| Compound | Assay | Measured Value | Source |
|---|---|---|---|
| This compound | DPPH | TEAC: 0.50 ± 0.03 | zenodo.org |
| This compound | ABTS | TEAC: 0.67 ± 0.03 | zenodo.org |
| 2-Methoxy-4-[(Z)-prop-1-enyl]phenol (cis-Isoeugenol) | DPPH | TEAC: 0.74 ± 0.03 | zenodo.org |
| 2-Methoxy-4-[(E)-prop-1-enyl]phenol (trans-Isoeugenol) | DPPH | TEAC: 4.13 ± 0.04 | zenodo.org |
The antioxidant capacity of phenolic compounds like this compound is intrinsically linked to their molecular structure. Key structural features that influence this activity include the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic ring, as well as the nature of any side chains. nih.govzenodo.org
Research indicates that free phenolic hydroxyl groups are essential for antioxidant activity. zenodo.org The methoxy group at the ortho-position relative to the hydroxyl group (as in this compound) is known to enhance antioxidant activity. mdpi.comzenodo.org This enhancement is attributed to the electron-donating nature of the methoxy group, which stabilizes the phenoxy radical formed after the donation of a hydrogen atom. mdpi.com
Comparing this compound with related compounds reveals further insights. For monohydric phenols with a methoxy group, the antioxidant effect varies based on the additional substituent. The order of improvement to antioxidant effects for these additional substituents has been reported as propyl > ethyl > methyl > methoxy > allyl > vinyl. rsc.org The saturated alkyl side chain of the propyl group in this compound contributes more to its antioxidant stability compared to the unsaturated vinyl group in the related compound 2-methoxy-4-vinylphenol (B128420). rsc.org This is because the C=C double bond in the vinyl group is susceptible to oxidative cleavage, which can negatively affect the electron-donating ability of the hydroxyl group. rsc.org
The radical-scavenging ability of this compound translates into protective effects against oxidative stress in various contexts. chemimpex.comsolubilityofthings.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. By neutralizing free radicals, antioxidants like this compound can help mitigate this damage. solubilityofthings.comsmolecule.com This protective quality is being explored for its potential therapeutic benefits in pharmaceuticals and for its preservative effects in cosmetic and food industries. chemimpex.com Compounds with similar structures are studied for their ability to protect against oxidative stress-related conditions. smolecule.com
Anti-inflammatory Activities
In addition to its antioxidant properties, this compound is recognized for its potential anti-inflammatory activities. chemimpex.comsolubilityofthings.com Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases.
While direct and extensive research on the anti-inflammatory mechanisms of this compound is still emerging, studies on the closely related compound, 2-methoxy-4-vinylphenol (2M4VP), provide significant insights into the potential pathways involved.
The anti-inflammatory effects of the related compound 2M4VP have been demonstrated in in vitro models, primarily using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. researchgate.netnih.gov In these models, LPS is used to induce an inflammatory response, characterized by the production of pro-inflammatory mediators. Treatment with 2M4VP has been shown to dose-dependently inhibit the production of key inflammatory molecules such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.gov
Studies on 2-methoxy-4-vinylphenol (2M4VP) have elucidated several molecular mechanisms underlying its anti-inflammatory effects, which may be relevant for understanding the activity of this compound.
One major pathway involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade. researchgate.netnih.gov 2M4VP has been shown to block the degradation of IκB-α, an inhibitor of NF-κB, thereby preventing the translocation of the NF-κB p65 subunit into the nucleus. researchgate.net This, in turn, suppresses the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and PGE2, respectively. researchgate.netnih.gov
Another key mechanism is the modulation of the mitogen-activated protein kinase (MAPK) pathway. 2M4VP has been found to inhibit the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK in LPS-stimulated cells. researchgate.net
Antimicrobial and Antifungal Activities
This compound, also known as dihydroeugenol, is a naturally occurring compound that has demonstrated notable antimicrobial and antifungal properties. google.comchemimpex.com It is recognized for its potential therapeutic benefits in these areas. chemimpex.com
Research has shown that this compound is effective against a range of microbial pathogens. It is a component of pyroligneous acids from various wood and bamboo sources, which have shown antifungal activity against white rot fungi like Trametes versicolor and Rigidoporopsis amylospora, the brown rot fungus Gloeophyllum trabeum, and the sapstain fungus Botryodiplodia theobromae. frim.gov.myresearchgate.net The effectiveness of these pyroligneous acids, particularly from bamboo and rubberwood, is linked to their higher concentrations of total phenols, including this compound. frim.gov.my
Derivatives of dihydroeugenol have also been synthesized and tested, showing significant antimicrobial potential. nih.gov For instance, piperazine (B1678402) derivatives of dihydroeugenol were found to be more active than the parent compound against Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa, as well as Gram-positive strains like Staphylococcus epidermidis and Staphylococcus aureus. nih.gov These derivatives also showed high activity against multidrug-resistant (MDR) clinical isolates and certain rapidly growing mycobacteria. nih.gov
The tables below summarize the minimum inhibitory concentrations (MICs) of this compound and its derivatives against various pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria
| Bacterium | MIC (µg/mL) |
|---|---|
| Staphylococcus epidermidis | 7.8 |
| Pseudomonas aeruginosa | 15.62 |
Data sourced from nih.gov
Table 2: Minimum Inhibitory Concentration (MIC) of Pyroligneous Acids Containing this compound against Fungi
| Fungus | MIC (mg/mL) |
|---|---|
| Trametes versicolor | 6.25 |
| Rigidoporopsis amylospora | 6.25 |
| Gloeophyllum trabeum | 3.13 |
| Botryodiplodia theobromae | 0.78 |
Data represents pyroligneous acids from Dendrocalamus asper and Hevea brasiliensis, which contain this compound. frim.gov.my
The antimicrobial action of phenolic compounds like this compound is often attributed to their ability to disrupt the integrity of the cytoplasmic membrane. This can lead to increased membrane fluidity and conformational changes in membrane proteins. While specific studies on the interaction of this compound with DNA gyrase or lipoproteins are not extensively detailed in the provided context, the general mechanism for related phenols involves compromising the bacterial cell membrane. nih.gov For example, the parent compound, eugenol (B1671780), has been shown to cause a loss of cytoplasmic membrane integrity in S. aureus. nih.gov
A significant aspect of the antimicrobial activity of this compound and its analogs is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence and biofilm formation. nih.govnih.gov
In the opportunistic pathogen Pseudomonas aeruginosa, the QS system is largely controlled by the LasIR and RhlIR circuits. nih.govnih.govrsc.org A derivative of this compound, potassium 2-methoxy-4-vinylphenolate, has been identified as a potent QS inhibitor that specifically targets this LasIR/RhlIR circuitry. nih.govnih.govrsc.org This compound was found to significantly inhibit both long-chain and short-chain acyl-homoserine lactone (AHL) molecules, which are the signaling molecules for the Las and Rhl systems, respectively. rsc.org Real-time PCR analysis confirmed that this compound down-regulates the expression of the lasI, rhlI, lasR, and rhlR genes in a dose-dependent manner. rsc.org
By interfering with the QS systems, this compound and its derivatives can effectively inhibit the formation of biofilms and the production of various virulence factors. nih.govnih.govnih.gov Studies have shown that this compound can markedly inhibit biofilm formation by enterohemorrhagic Escherichia coli (EHEC) O157:H7. nih.govnih.govmdpi.com The structural features essential for this antibiofilm activity include the C-1 hydroxyl group, the C-2 methoxy group, and the C-4 alkyl chain on the benzene (B151609) ring. nih.govnih.govmdpi.com
In P. aeruginosa, the QS inhibitor potassium 2-methoxy-4-vinylphenolate has been shown to inhibit several virulence factors, including LasA protease, LasB elastase, and pyocyanin (B1662382) production. nih.govnih.govrsc.org It also reduces bacterial motility, such as swarming and twitching. nih.govnih.govrsc.org
Table 3: Inhibition of P. aeruginosa Virulence Factors by Potassium 2-methoxy-4-vinylphenolate
| Virulence Factor | Inhibition (%) at 4 mg/mL |
|---|---|
| LasA Protease | ~65 |
| LasB Elastase | 65.5 ± 0.6 |
| Pyocyanin | ~60 |
Data sourced from rsc.org
Quorum Sensing Inhibition in Pathogenic Bacteria (e.g., Pseudomonas aeruginosa)
Effects on Cell Proliferation and Cell Cycle Regulation (Referencing Analogues)
Analogues of this compound have been investigated for their effects on cell proliferation and cell cycle regulation, particularly in the context of cancer research. osti.govnih.gov For instance, 2-Methoxy-4-vinylphenol (2M4VP), a closely related compound, has demonstrated the ability to induce cell cycle arrest. osti.govnih.gov
In studies using benzo[a]pyrene-treated NIH3T3 cells, 2M4VP was found to cause a G1 phase arrest in the cell cycle. osti.gov This was achieved by upregulating the expression of the cell cycle-dependent kinase (CDK) inhibitors p21 and p15, and down-regulating the expression of cyclin D1 and cyclin E. osti.gov Consequently, the kinase activities of CDK4 and CDK2 were inhibited. osti.gov A key mechanism identified was the inhibition of the hyper-phosphorylation of the retinoblastoma (Rb) protein, which is a critical step in the progression from the G1 to the S phase of the cell cycle. osti.gov
Furthermore, in human pancreatic cancer cell lines, 2M4VP has been shown to reduce cell viability by inhibiting the expression of proliferating cell nuclear antigen (PCNA). nih.gov It also suppressed the migratory activity of these cancer cells by decreasing the phosphorylation of Focal Adhesion Kinase (FAK) and AKT, key proteins in cell migration signaling pathways. nih.gov
Induction of Cell Cycle Arrest (e.g., G1 arrest by 2-methoxy-4-vinylphenol)
Studies focusing on the analogue 2-methoxy-4-vinylphenol have demonstrated its capacity to influence cell proliferation. ebi.ac.uknih.gov In NIH 3T3 cells treated with the environmental carcinogen benzo[a]pyrene (B130552) (BaP), 2M4VP was shown to exert a dose-dependent inhibitory effect on cell growth. ebi.ac.uknih.govresearchgate.net This inhibition was directly correlated with an arrest of the cell cycle in the G1 phase. ebi.ac.uknih.govebi.ac.uk The G1 phase is a critical checkpoint for cell growth and division, and its arrest prevents the replication of potentially damaged DNA. This suggests that compounds like 2M4VP can interfere with the normal progression of the cell cycle, a key target in anti-proliferative research. nih.govresearchgate.net
Regulation of Cell Cycle-Related Proteins (e.g., Rb hyper-phosphorylation)
The mechanism behind the G1 arrest induced by 2-methoxy-4-vinylphenol involves the modulation of key regulatory proteins. ebi.ac.uknih.gov A pivotal event in the progression from G1 to the S phase of the cell cycle is the hyper-phosphorylation of the Retinoblastoma protein (Rb). nih.govosti.gov Research has shown that 2M4VP inhibits the hyper-phosphorylation of Rb that is otherwise induced by carcinogens like BaP. ebi.ac.uknih.gov
This inhibition is achieved by altering the expression and activity of several cell cycle-related proteins. Specifically, 2M4VP was found to:
Increase the expression of Cyclin-Dependent Kinase (CDK) inhibitors , such as p21Waf1/Cip1 and p15INK4b. ebi.ac.uknih.govebi.ac.uk These proteins act as brakes on the cell cycle.
Decrease the expression of cyclin D1 and cyclin E. ebi.ac.uknih.govebi.ac.uk These cyclins are essential for activating CDKs that drive the cell cycle forward.
By preventing Rb hyper-phosphorylation through these regulatory actions, 2M4VP effectively blocks cells from entering the S phase, thus inducing G1 growth arrest. nih.govresearchgate.net
Enzyme Interactions and Modulation
This compound is known to interact with various enzyme systems, acting as a substrate and influencing metabolic pathways.
Interaction with Cytochrome P-450 Dependent Monooxygenases
While detailed studies on the direct interaction of this compound with cytochrome P-450 (CYP450) enzymes are specific, the broader class of methylenedioxyphenyl compounds, which share structural motifs, are known to have complex interactions with this enzyme system, including both inhibition and induction. researchgate.net Research on the related compound guaiacol (B22219) (2-methoxyphenol) has shown that it can induce unscheduled DNA synthesis (UDS), a marker for genotoxicity, but only in the presence of an external metabolic activation system, suggesting that its metabolites, likely formed via CYP450, are the active agents. researchgate.net
Substrate for Vanillyl Alcohol Oxidase (VAO) (Referencing Analogues)
This compound is a recognized substrate for the enzyme Vanillyl Alcohol Oxidase (VAO) from Penicillium simplicissimum. groenkennisnet.nlrug.nlnih.gov This flavoprotein is notable for its broad substrate specificity, catalyzing the oxidation of a wide variety of phenolic compounds. uniprot.orgresearchgate.netwur.nl VAO is involved in the biodegradation of lignin-derived aromatic compounds and can perform oxidation, deamination, demethylation, and hydroxylation reactions. researchgate.netscispace.com
VAO catalyzes the hydroxylation of short-chain 4-alkylphenols, including this compound. rug.nlnih.govwur.nl The reaction involves the oxidation of the substrate at the Cα atom of the side chain. wur.nl Isotope labeling experiments have confirmed that the oxygen atom incorporated into the resulting alcohol product is derived from water, not molecular oxygen. groenkennisnet.nlrug.nlnih.gov This process occurs via the formation of a p-quinone methide intermediate, which is then hydrated. wur.nl
In the case of this compound, the primary product of this VAO-mediated reaction is 1-(4'-hydroxy-3'-methoxyphenyl)propanol. rug.nlnih.gov A competing side reaction that forms vinylic products (dehydrogenation) is observed with other substrates like 4-ethylphenol (B45693) and 4-propylphenol (B1200801). rug.nlnih.gov However, with this compound as the substrate, this side reaction is almost completely suppressed, resulting in less than 1% of the vinylic product, isoeugenol (B1672232). rug.nlnih.gov
The table below summarizes the products from the VAO-catalyzed conversion of this compound and related analogues.
| Substrate | Major Product | Side Product(s) |
| This compound | 1-(4'-hydroxy-3'-methoxyphenyl)propanol | Isoeugenol (<1%) rug.nlnih.gov |
| 4-Propylphenol | 1-(4'-hydroxyphenyl)propanol | 4-Propenylphenol, Phenolic ketones rug.nlasm.org |
| 4-Ethylphenol | 1-(4'-hydroxyphenyl)ethanol | 4-Vinylphenol, Phenolic ketones rug.nlwur.nl |
The hydroxylation of prochiral 4-alkylphenols by VAO is highly enantioselective. groenkennisnet.nlrug.nl For this compound, as well as for 4-ethylphenol and 4-propylphenol, the reaction yields the corresponding (R)-alcohol with a high enantiomeric excess (ee) of 94%. groenkennisnet.nlrug.nlnih.govresearchgate.net
This stereospecificity is a result of the enzyme's active site architecture. After the initial hydride transfer forms a planar p-quinone methide intermediate, a specific amino acid residue (Asp-170) activates a water molecule to attack one face of this intermediate, leading to the preferential formation of the (R)-enantiomer. wur.nlscispace.com
Furthermore, VAO displays stereospecificity in the subsequent oxidation of the alcohol products. The enzyme is significantly more active towards the (S)-enantiomer of the alcohol than the (R)-enantiomer. asm.orgnih.gov This kinetic resolution explains why the (R)-alcohols accumulate as the main product and are not readily oxidized further into the corresponding ketones. scispace.comasm.org
Influence on UDP-Glucuronosyltransferase (UDPGT) Activity
Uridine Diphosphate-Glucuronosyltransferases (UGTs) are a critical family of phase II metabolic enzymes responsible for the detoxification and elimination of numerous compounds, including drugs, xenobiotics, and endogenous molecules. nih.govgenecards.org They catalyze the process of glucuronidation, where a glucuronic acid moiety is transferred to a substrate, rendering it more water-soluble and easily excretable. nih.gov This pathway is particularly important for the metabolism of phenolic compounds. nih.gov
While direct and extensive research on the interaction between this compound and specific UGT isoforms is limited, its metabolic fate can be inferred from studies on structurally similar compounds, particularly its close analog, eugenol. Studies on eugenol demonstrate that it is rapidly absorbed and metabolized, with the majority of the compound being excreted as phenolic conjugates, including eugenol-glucuronide. industrialchemicals.gov.au This indicates that glucuronidation is a primary metabolic pathway. The process is crucial for detoxification, as direct glucuronidation of eugenol appears to prevent its activation into potentially genotoxic precursors. researchgate.net
Given that this compound (also known as dihydroeugenol or 4-propylguaiacol) is a phenolic compound, it is highly probable that it also serves as a substrate for UGT enzymes. For instance, components of wood creosote, which include 4-propylguaiacol, have been associated with the induction of glucuronosyltransferase activity in liver microsomes. kemono.su UGT enzymes exhibit specificity for different substrates; for example, within the UGT1 family, UGT1A1 is known to have a high affinity for estrogens and their metabolites, while UGT2B7 also plays a significant role. nih.gov The metabolism of phenolic compounds like this compound is a key factor in determining their bioavailability and potential systemic effects. google.com
| Enzyme Family | Key Isoforms for Phenol (B47542) Metabolism | Reaction Type | Significance | Reference |
|---|---|---|---|---|
| UGT1A | UGT1A1, UGT1A9 | Glucuronidation of phenolic hydroxyl groups | Primary pathway for detoxification and elimination of phenolic compounds, reducing potential toxicity. | nih.govnih.govebmconsult.com |
| UGT2B | UGT2B7 | Glucuronidation of various functional groups | Contributes to the metabolism of eugenol and other phenols, leading to inactive, excretable glucuronides. | nih.govebmconsult.com |
Other Biological Activities and Pharmacological Potential
Potential Therapeutic Benefits in Pharmaceutical Industry
This compound is recognized for its potential therapeutic benefits, which are being explored for various pharmaceutical applications. chemimpex.comchemimpex.com Its primary activities of interest include its antimicrobial and anti-inflammatory properties. solubilityofthings.com
In addition to its antimicrobial action, the compound is noted for its anti-inflammatory potential. chemimpex.comsolubilityofthings.com While much of the detailed mechanistic work has been conducted on the closely related compound 2-methoxy-4-vinylphenol, which shows potent anti-inflammatory effects by suppressing key inflammatory pathways like NF-κB and MAPK, the anti-inflammatory potential of this compound itself is a key area of interest for pharmaceutical development. nih.govresearchgate.net
| Microorganism | Activity Type | Measurement (MIC in µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus epidermidis | Minimum Inhibitory Concentration (MIC) | 7.8 | nih.gov |
| Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | 15.62 | nih.gov |
Role in Skin Health and Protection Against Environmental Stressors
In the realm of dermatology and cosmetics, this compound is being investigated for its role in promoting skin health and protecting against environmental damage. chemimpex.comchemimpex.com Its utility in this area stems primarily from its potent antioxidant properties. chemimpex.comsolubilityofthings.com
Antioxidants are crucial for protecting cells from the oxidative stress caused by free radicals, which are generated by environmental factors such as UV radiation. mdpi.comspringermedizin.de this compound has been used as a model lignin (B12514952) substance to demonstrate the mechanisms of antioxidant activity. mdpi.com Research shows it can effectively scavenge free radicals, such as the DPPH radical, by donating a hydrogen atom from its phenolic hydroxyl group. This reaction is stabilized by the methoxy group on the molecule, enhancing its antioxidant capacity. mdpi.com
This free-radical scavenging ability is fundamental to protecting the skin. By neutralizing reactive oxygen species, this compound can help prevent the cellular damage that leads to premature aging and other skin conditions. Its function as an antioxidant also makes it an effective preservative in cosmetic formulations, where it helps extend shelf life by preventing oxidative degradation of other ingredients. chemimpex.com The combination of antioxidant and potential anti-inflammatory effects makes it a valuable ingredient for skincare products designed to protect against daily environmental stressors. chemimpex.comchemimpex.com
| Property | Mechanism of Action | Benefit for Skin Health | Reference |
|---|---|---|---|
| Antioxidant | Donates a hydrogen atom from its hydroxyl group to neutralize free radicals. | Protects skin cells from oxidative damage caused by environmental stressors like UV radiation. | mdpi.com |
| Preservative | Prevents oxidative degradation of product ingredients. | Enhances the stability and shelf life of cosmetic formulations. | chemimpex.com |
| Anti-inflammatory (Potential) | May modulate inflammatory pathways (inferred from related compounds). | Could help soothe irritated skin and reduce inflammation-related skin conditions. | chemimpex.comsolubilityofthings.com |
Metabolism and Toxicological Research
In vivo Metabolic Fate
Limited specific research on the in vivo metabolic fate of 2-Methoxy-4-propylphenol is available in publicly accessible scientific literature. Much of the understanding is extrapolated from studies on structurally related compounds, such as eugenol (B1671780). The Human Metabolome Database notes that very few articles have been published on this compound. hmdb.ca
Detailed Absorption, Distribution, Metabolism, and Excretion (ADME) studies specifically for this compound are not extensively documented. However, research on the related compound eugenol (2-methoxy-4-(2-propenyl)phenol) in humans has shown that it is rapidly absorbed and metabolized after oral administration, with almost complete excretion in the urine within 24 hours. nih.gov Less than 0.1% of the ingested eugenol is excreted unmetabolized. nih.gov Given the structural similarity, a similar rapid absorption and extensive metabolism could be inferred for this compound, though specific studies are required for confirmation.
Specific metabolite identification and characterization for this compound are not well-documented. However, in a study on the metabolism of eugenol in humans, one of the identified metabolites was 4-hydroxy-3-methoxyphenyl-propane, which is another name for this compound. nih.gov This indicates that this compound can be a metabolite of eugenol.
For context, the metabolism of eugenol in humans has been shown to produce several metabolites, including cis- and trans-isoeugenol, 3-(4-hydroxy-3-methoxyphenyl)-propylene-1,2-oxide, 3-(4-hydroxy-3-methoxyphenyl)-propane-1,2-diol, and 3-(4-hydroxy-3-methoxyphenyl)-propionic acid. nih.gov It is plausible that this compound could undergo similar metabolic transformations, but this has not been experimentally verified.
The primary metabolic pathways for this compound have not been specifically elucidated. Based on the metabolism of structurally similar phenolic compounds like eugenol, likely metabolic pathways would include conjugation with sulfate (B86663) and glucuronic acid at the phenolic hydroxyl group. nih.gov Other potential pathways, by analogy to eugenol, could involve side-chain oxidation and ring hydroxylation. Dealkylation of the methoxy (B1213986) group is another possible metabolic route.
There is a lack of available data on the interspecies and inter-individual metabolic differences specifically for this compound. For many xenobiotics, metabolic pathways can differ significantly between species, which can affect their toxicological profiles.
Toxicity Studies
Acute toxicity studies for this compound have been conducted for oral and dermal routes of exposure. Data on inhalation toxicity is limited for this specific compound.
Oral Toxicity: Studies have established the median lethal dose (LD50) of this compound in rodents.
| Species | Route | LD50 Value |
| Rat | Oral | 2600 mg/kg |
| Mouse | Oral | 2000 mg/kg |
| Data sourced from The Good Scents Company. thegoodscentscompany.com |
Dermal Toxicity: The acute dermal toxicity has been evaluated in rabbits.
| Species | Route | LD50 Value |
| Rabbit | Dermal | 310 mg/kg |
| Data sourced from PubChem. nih.gov |
Inhalation Toxicity: Specific data on the acute inhalation toxicity of this compound is not readily available. However, for the related compound eugenol, a 4-hour median lethal concentration (LC50) in rats was reported to be greater than 2.6 mg/L, indicating low acute toxicity via inhalation for that compound.
Irritation and Sensitization Studies (Skin, Eye, Respiratory)
Skin Irritation: this compound is recognized as a skin irritant. thegoodscentscompany.com Safety data sheets classify the compound under "Skin Irrit. 2," indicating its potential to cause skin irritation. The risk phrase R38, "Irritating to skin," is associated with this chemical, reinforcing the need for protective measures like suitable clothing and gloves when handling it. thegoodscentscompany.com
Eye Irritation: This compound is classified as causing serious eye irritation. nih.gov The hazard classification "Eye Dam. 1" suggests a risk of serious damage to the eyes upon contact. Precautionary statements advise the use of eyeshields and faceshields to prevent exposure. In case of contact, immediate rinsing with plenty of water and seeking medical advice is recommended. thegoodscentscompany.com
Respiratory Irritation: Inhalation of this compound may lead to respiratory disruptions. nih.gov It is classified as "STOT SE 3," indicating specific target organ toxicity for the respiratory system following a single exposure. Symptoms such as choking and drowsiness have been reported after inhalation. nih.gov
Sensitization: this compound is also identified as a skin sensitizer (B1316253). The classification "Skin Sens. 1B" points to its potential to cause an allergic skin reaction. The International Fragrance Association (IFRA) has set restrictions on its use in fragrance products due to its dermal sensitization and systemic toxicity potential. nih.gov
Repeated Dose Toxicity
Genotoxicity and Mutagenicity Studies
There is limited direct information available regarding the genotoxicity and mutagenicity of this compound. However, studies on a closely related compound, 2-methoxy-4-vinylphenol (B128420) (2M4VP), have explored its effects on cell cycle regulation. In one study, 2M4VP was shown to induce cell cycle arrest in benzo[a]pyrene-treated NIH3T3 cells by preventing the hyper-phosphorylation of the retinoblastoma protein. nih.gov This was achieved by increasing the expression of CDK inhibitors and decreasing the expression of cyclins D1 and E. nih.gov
Specific Toxicological Mechanisms (e.g., allergic contact dermatitis via poison ivy and phenolic radical mechanisms)
Allergic Contact Dermatitis: Allergic contact dermatitis (ACD) is a delayed-type hypersensitivity reaction initiated by the interaction of a chemical allergen with the skin. medscape.com The mechanism involves the activation and proliferation of allergen-specific memory T-lymphocytes. researchgate.net Langerhans cells and keratinocytes in the skin play a crucial role by processing the allergen and presenting it to T-lymphocytes, leading to an inflammatory response characterized by redness, swelling, and vesicles. nih.gov While the specific mechanisms for this compound are not detailed, its classification as a skin sensitizer suggests it can trigger this type of immune response.
Phenolic Radical Mechanisms: Phenolic compounds can exert their effects, including toxicity, through the formation of radicals. The antioxidant activity of phenols is related to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. researchgate.net This process results in the formation of a phenoxyl radical, which is stabilized by the resonance of the aromatic ring. researchgate.net The reactivity and stability of this radical depend on the nature and position of substituents on the ring. For instance, a methoxy group at the para position can influence the radical-scavenging activity. mdpi.com While these mechanisms are fundamental to the chemistry of phenols, the specific toxicological implications of radical formation from this compound require further investigation.
Neurotoxicity, Immunotoxicity, and Endocrine Disrupting Potential
Neurotoxicity: There is currently no specific data available on the neurotoxic potential of this compound.
Immunotoxicity: Phenolic compounds, as a class, can have immunotoxic effects by inhibiting T-dependent antibody responses and B- and T-cell lymphoproliferative responses. mdpi.com Some phenols can also induce thymic atrophy and affect the number of T-cells and B-cells. mdpi.com While these are general effects of phenols, specific immunotoxicity studies on this compound are lacking.
Endocrine Disrupting Potential: Some phenols have been identified as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. nih.gov Studies have shown that certain phenols can act as agonists or antagonists for estrogen, androgen, and progesterone (B1679170) receptors. nih.gov However, there is no direct evidence from the provided search results to indicate that this compound has been evaluated for its endocrine-disrupting potential.
Exposure-Related Observations in Humans (e.g., health surveillance data, clinical cases)
There is a lack of specific health surveillance data or documented clinical cases directly related to exposure to this compound in the provided search results.
Analytical Chemistry and Characterization in Research
Spectroscopic Characterization Techniques (e.g., FTIR, GC-MS, H-NMR)
Spectroscopic methods are fundamental in elucidating the molecular structure of 2-Methoxy-4-propylphenol. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provide unique and complementary data for its characterization.
Fourier Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is utilized to identify the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule, such as the O-H stretch of the phenolic group, C-O stretches of the ether and phenol (B47542), and C-H vibrations of the alkyl and aromatic parts. This technique has been applied in the analysis of complex mixtures, such as liquid smoke flavorings, to identify constituents like this compound. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful hybrid technique that separates volatile compounds in a mixture and then provides detailed mass information for identification. rsc.org In the analysis of this compound, the gas chromatogram shows a characteristic retention time, which for example was found to be 24.87 minutes on a specific system used in lignin (B12514952) depolymerization studies. rsc.org Following separation by GC, the compound is fragmented and analyzed by mass spectrometry. The resulting mass spectrum shows a pattern of fragments that is unique to the compound's structure. The NIST WebBook and PubChem databases provide reference mass spectra for this compound, with a prominent molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 166 and a top peak at m/z 137. nih.govnist.gov GC combined with tandem mass spectrometry (MS/MS) has also been employed for the analysis of complex mixtures containing this compound. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. blogspot.com The ¹H-NMR spectrum shows distinct signals for each type of proton, including those on the aromatic ring, the methoxy (B1213986) group, and the propyl chain, with chemical shifts and splitting patterns confirming their connectivity. blogspot.comchegg.com The ¹³C-NMR spectrum provides complementary information by showing signals for each unique carbon atom in the molecule. blogspot.com
| Technique | Key Findings for this compound | References |
| ¹H-NMR | (400 MHz, CDCl₃) δ (ppm): 6.83 (1H, d, J = 7.8 Hz), 6.68 (2H, d, J = 7.4 Hz), 5.47 (1H, s), 3.79 (3H, s), 2.52 (2H, t, J = 7.6 Hz), 1.61 (2H, sext, J = 7.5 Hz), 0.94 (3H, t, J = 7.3 Hz) | blogspot.com |
| ¹³C-NMR | (100 MHz, CDCl₃) δ (ppm): 146.4, 143.6, 134.7, 121.0, 114.2, 111.1, 55.9, 37.8, 24.9, 13.8 | blogspot.com |
| GC-MS | Molecular Weight: 166.22 g/mol . Key m/z peaks: 166 (Molecular Ion), 137 (Top Peak) | nih.govsigmaaldrich.com |
| HRMS | High-Resolution Mass Spectrometry (ESI-TOF) m/z: [M + H]⁺ calculated for C₁₀H₁₅O₂: 167.1067; found: 167.1064 | blogspot.com |
Chromatographic Separation and Quantification Methods (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of this compound, particularly in liquid samples. sielc.comsielc.com Reverse-phase (RP) HPLC is commonly used, where the compound is separated on a nonpolar stationary phase. sielc.comsielc.com
A typical method involves a C18 or a specialized Newcrom R1 column. sielc.comrsc.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water with an acid modifier, such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com The separation is isocratic or gradient-based, depending on the complexity of the sample matrix. For instance, one method used a nonlinear, two-slope gradient with ammonium (B1175870) formate (B1220265) in water and acetonitrile to achieve separation. rsc.org Detection is commonly performed using a photodiode array (PDA) detector, often set at 280 nm, or by mass spectrometry (HPLC-MS). rsc.org For quantification, calibration curves are created using standard solutions of known concentrations, and an internal standard, such as vanillyl alcohol, may be used to improve accuracy and reproducibility. rsc.org
| HPLC Method Parameter | Description | References |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comsielc.com |
| Stationary Phase | Newcrom R1 or C18 column | sielc.comsielc.comrsc.org |
| Mobile Phase | Acetonitrile (MeCN), water, and an acid (e.g., phosphoric or formic acid). Another system uses ammonium formate in water and acetonitrile. | sielc.comsielc.comrsc.org |
| Detector | Photodiode Array (PDA) at 280 nm; Mass Spectrometer (MS) | rsc.org |
| Quantification | External calibration curves with an internal standard (e.g., vanillyl alcohol). | rsc.org |
Advanced Analytical Techniques for Trace Analysis
For detecting and quantifying trace amounts of this compound in complex samples, advanced analytical techniques are required. The coupling of chromatography with high-resolution mass spectrometry (HRMS) is a key strategy.
One such advanced method is HPLC coupled to a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer. rsc.org This setup provides high mass accuracy and resolution, allowing for the confident identification of the target analyte even in a complex matrix. The use of an electrospray ionization (ESI) source, operated in negative ion mode, can be optimized for efficient ionization of phenolic compounds like this compound. rsc.org
In the realm of gas chromatography, the use of tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity compared to single-stage MS. sigmaaldrich.com This technique is particularly useful for analyzing lignin pyrolysis products, where numerous isomers and related compounds can interfere with the analysis of this compound. sigmaaldrich.com Furthermore, advanced data processing techniques, such as positive matrix factorization, can be applied to complex GC-MS datasets to deconvolve overlapping signals and identify compound-related factors from the intricate data. rsc.org
Structure Activity Relationship Sar Studies
Influence of Functional Moieties on Biological Activity
The biological profile of 2-Methoxy-4-propylphenol is a composite of the contributions from its core functional moieties: the hydroxyl group, the methoxy (B1213986) group, and the propyl side chain.
Hydroxyl Group (-OH): The phenolic hydroxyl group is a critical determinant of activity, particularly in antimicrobial contexts. The acidity of this group is thought to contribute significantly to the antimicrobial action of phenols like this compound. frontiersin.org This group can act as a hydrogen bond donor, which is often essential for binding to receptor sites. Studies on related phenolic compounds suggest that the hydroxyl group is crucial for their ability to disrupt biological membranes, such as the cell membrane of bacteria. frontiersin.org
Methoxy Group (-OCH₃): The methoxy group, positioned ortho to the hydroxyl group, significantly influences the molecule's electronic properties and steric profile. Research indicates that the presence of a methoxy group at the ortho position can decrease the binding affinity of phenolic compounds to certain receptors, such as the estrogen receptor, likely due to steric hindrance. nih.gov In some enzymatic reactions, substitution with a methoxy group at the 2-position of the phenolic ring has been shown to decrease UDP-glucuronosyltransferase (UGT) activity. researchgate.net
Alkyl Side Chain (-CH₂CH₂CH₃): The nature of the alkyl side chain at the para-position is pivotal for modulating the lipophilicity and, consequently, the biological activity of the molecule. The n-propyl group in this compound contributes to its hydrophobic character, which is important for partitioning into lipid membranes.
Alkene Moiety (C=C): A comparison between this compound (with a saturated propyl chain) and its close analogue eugenol (B1671780) (with an unsaturated allyl chain) reveals the importance of the side chain's saturation. Studies evaluating antimicrobial activity against planktonic bacteria have shown that allyl derivatives often exhibit increased potency. frontiersin.org For instance, eugenol's allyl group is associated with higher activity against certain planktonic cells compared to its saturated counterpart. frontiersin.org However, this trend can be reversed when evaluated against bacterial biofilms, where the saturated propyl chain may confer greater potency. frontiersin.org
A study comparing the antimicrobial activity of eugenol and its derivatives against various bacteria provides specific insights into the role of the side chain.
| Compound | Chemical Structure | S. epidermidis | P. aeruginosa |
|---|---|---|---|
| Eugenol (3a) | 2-Methoxy-4-allylphenol | 62.5 | 62.5 |
| This compound (3d) | This compound | 31.25 | 31.25 |
As shown in Table 1, this compound demonstrated a lower MIC (indicating higher potency) against both S. epidermidis and P. aeruginosa compared to eugenol in this particular study. frontiersin.org
Positional Isomer Effects on Activity
The specific placement of substituents on the aromatic ring of propylphenol has a profound effect on its chemical reactivity and biological interactions.
Studies on the hydrodeoxygenation (HDO) of propylphenol isomers over a Pt/Nb₂O₅ catalyst have revealed significant differences in their reactivity. researchgate.netd-nb.info The goal of HDO is to remove the hydroxyl group while preserving the aromatic ring, a key process in upgrading bio-oils. The reactivity of the isomers was found to be dependent on their structure. researchgate.net
| Isomer | Position of Propyl Group | Maximum Selectivity for Propylbenzene |
|---|---|---|
| 4-Propylphenol (B1200801) | para | 77% |
| 2-Propylphenol | ortho | 55% |
The results indicate that 4-propylphenol (the para-isomer) is the most favorable for conversion to propylbenzene, while the ortho-isomer is the least favorable. researchgate.netd-nb.info This highlights how the position of the alkyl group relative to the hydroxyl group influences the molecule's susceptibility to catalytic conversion.
In the context of biological activity, the relative positions of the hydroxyl and methoxy groups are also critical. For example, studies on eugenol isomers showed that "ortho-eugenol" (where the allyl and hydroxyl groups are ortho to each other) was more potent against both S. epidermidis and P. aeruginosa than the parent eugenol. frontiersin.org Furthermore, research has demonstrated that substitution at the 4-position of the phenolic ring tends to increase the activity of the UGT1 enzyme, whereas substitution at the 2-position leads to a decrease in activity. researchgate.net This differential effect underscores the importance of substituent positioning for specific enzyme-substrate interactions.
Computational Chemistry and Molecular Modeling for SAR Prediction
Computational methods are increasingly employed to predict the biological activities of phenolic compounds and to elucidate their SAR. These techniques provide insights into the molecular properties that govern activity, guiding the synthesis of more effective analogues.
Quantitative Structure-Activity Relationship (QSAR) studies have been performed on series of 2-methoxyphenols to correlate their chemical structures with biological activities like COX-2 inhibition. nih.gov In one such study, electronic descriptors such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), ionization potential (IP), and chemical hardness were calculated using the CONFLEXIPM3 method. nih.gov The study found a linear relationship between the anti-DPPH radical activity and the ionization potential for most of the tested 2-methoxyphenols, and COX-2 inhibition was related to the electronegativity. nih.gov
Molecular docking is another powerful computational tool used to predict the binding orientation and affinity of a ligand to a receptor's active site. For instance, software like AutoDock Vina has been used to investigate the binding of lignin-derivable bisphenols to the estrogen receptor α, helping to establish SARs and predict estrogenic activity. nih.gov These docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov
For more detailed analysis, molecular dynamics (MD) simulations are used. The process often begins with generating a molecular topology using tools like AmberTools, which defines the force field parameters for the molecule. ligandbook.org These simulations can then model the dynamic behavior of the ligand within the receptor's binding pocket over time, providing a more comprehensive understanding of the binding event.
Ligand-Receptor Interactions and Binding Affinity Studies
The biological effects of this compound are mediated by its direct interaction with specific protein receptors. The affinity and nature of this binding are dictated by the molecule's structural features.
Insect Odorant Receptors: this compound has been identified as a potent ligand for an insect odorant receptor from the cotton leafworm, Spodoptera littoralis, specifically SlitOR31. nih.gov Molecular modeling of the SlitOR31-ligand complex revealed that the binding is stabilized by both polar and hydrophobic interactions within the receptor's binding pocket. nih.govijbs.com This demonstrates the molecule's ability to fit into a specific binding site and elicit a biological response, in this case, a neuronal signal.
Estrogen Receptor Binding: The potential for phenolic compounds to interact with the estrogen receptor (ER) is a significant area of study. Research has shown that structural features are critical for ER binding. A common structure for ER binders is a phenol (B47542) with a hydrophobic moiety at the para-position, without bulky groups at the ortho-positions. researchgate.net The ortho-methoxy group in this compound is considered a bulky group that can sterically hinder the phenolic hydroxyl from forming essential interactions with the estrogen receptor, thereby reducing binding affinity. nih.gov
Environmental Fate and Ecotoxicology
Degradation Pathways in Environmental Matrices
The persistence of 2-Methoxy-4-propylphenol in the environment is largely limited by biological degradation processes. Abiotic factors may also contribute to its transformation.
Abiotic Degradation: While biodegradation is the main degradation pathway, abiotic processes can also play a role.
Atmospheric Degradation: In the atmosphere, phenolic compounds can react with photochemically produced hydroxyl (•OH) radicals. nih.gov This process is expected to be a significant degradation pathway for the portion of the substance that volatilizes. nih.gov
Ecotoxicity to Aquatic and Terrestrial Organisms
The potential for this compound to cause harm to environmental organisms is a key component of its risk assessment.
Aquatic Ecotoxicity: Despite its use in consumer products, detailed quantitative data on the aquatic toxicity of this compound, such as median lethal concentration (LC50) for fish or median effective concentration (EC50) for invertebrates like Daphnia, are not available in publicly accessible databases or safety data sheets. directpcw.com Several safety data sheets explicitly state "No data" for ecotoxicity endpoints. directpcw.com One assessment notes that 100% of the substance is comprised of components with unknown acute and long-term hazards to the aquatic environment. vigon.com
However, the substance has been the subject of a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM), which includes an evaluation of environmental safety. bond.edu.aunih.govelsevierpure.com This assessment, which uses a combination of available data, read-across approaches from similar chemicals, and threshold of toxicological concern (TTC) methodologies, has cleared the substance as safe for its intended use in fragrance products. bond.edu.au
Terrestrial Ecotoxicity: There is no available data on the toxicity of this compound to terrestrial organisms such as earthworms, soil microorganisms (beyond general toxicity noted in section 8.1), or plants.
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that found in the surrounding environment. It is a key consideration for substances that can enter the food chain.
The potential for this compound to bioaccumulate is considered to be low. This assessment is based on its physicochemical properties, primarily its octanol-water partition coefficient (log Kₒw or Log P).
The measured Log P value for this compound is 2.39. directpcw.com Substances with a Log P value below 3.0 are generally considered to have a low potential for bioaccumulation.
Consistent with this, the substance is not identified as being persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) under REACH criteria. ellementalpro.com
While an experimental Bioconcentration Factor (BCF) is not available, the low Log P value strongly suggests that the substance is unlikely to concentrate significantly in the tissues of aquatic organisms.
Physicochemical Properties Relevant to Environmental Fate
| Parameter | Value | Implication | Reference |
|---|---|---|---|
| Biodegradation | Readily biodegradable | Low persistence in the environment; primary removal mechanism. | europa.eu |
| Log P (Octanol-Water Partition Coefficient) | 2.39 | Low potential for bioaccumulation. | directpcw.com |
| Water Solubility | 228 mg/L @ 25 °C (estimated) | Moderate solubility influences distribution in aquatic systems. | thegoodscentscompany.com |
| Toxicity to Microorganisms | Non-toxic up to 100 mg/L | Will not inhibit biological wastewater treatment processes. | europa.eu |
Environmental Monitoring and Risk Assessment
Environmental monitoring involves detecting the presence of a substance in the environment, while risk assessment compares this exposure level to the concentration known to cause no adverse effects.
Environmental Monitoring: this compound is known to occur naturally in some plants, such as Norway spruce (Picea abies). nih.gov It has also been identified as a volatile flavor compound in various food products, including Bordeaux wines, liquid smoke, and tea. nih.govsigmaaldrich.com However, there is no publicly available data regarding the monitoring of this compound in environmental compartments such as surface water, groundwater, or soil resulting from anthropogenic releases.
Environmental Risk Assessment: A formal environmental risk assessment (ERA) involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). chemsafetypro.com
PNEC: The PNEC is the concentration below which unacceptable effects on organisms are not expected to occur. chemsafetypro.comnih.gov While the framework for PNEC derivation is established, a specific PNEC value for this compound is not published in the available literature. newhall.co.uk
Risk Characterization: As a registered substance under ECHA, a chemical safety assessment has been conducted, which includes a consideration of environmental risks. europa.eu The RIFM safety assessment also addresses environmental safety, concluding the material is safe under its use conditions. bond.edu.auelsevierpure.com These assessments suggest that the risk to the environment is controlled, even without a publicly stated PNEC.
Future Research Directions and Applications in Academia
Exploration of Novel Biological Activities
2-Methoxy-4-propylphenol has demonstrated a spectrum of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. chemimpex.comthebulkcart.comsolubilityofthings.com Future research will likely delve deeper into these known effects and explore new therapeutic applications.
Detailed research findings indicate that dihydroeugenol exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. solubilityofthings.com Its antimicrobial properties make it a candidate for developing new agents against various pathogens. chemimpex.comthebulkcart.com In fact, derivatives of dihydroeugenol have shown notable activity against both Gram-positive and Gram-negative bacteria, as well as rapidly growing mycobacteria. nih.gov Studies have also suggested its potential as an anti-inflammatory agent. chemimpex.comsolubilityofthings.com
Further investigations are warranted to elucidate the mechanisms underlying these activities and to identify new pharmacological roles. For instance, exploring its effects on specific cellular signaling pathways could reveal novel therapeutic targets. The structural similarity of dihydroeugenol to other bioactive phenols, like eugenol (B1671780), suggests that it may possess a broader range of pharmacological properties than currently known. acs.org
Development of Advanced Synthetic Strategies
The synthesis of this compound is a key area of research, with a focus on developing more efficient, sustainable, and cost-effective methods. A common route to obtaining dihydroeugenol is through the catalytic hydrogenation of eugenol, a readily available natural product from sources like clove oil. thebulkcart.com
Various catalytic systems have been investigated for this transformation. For example, the catalytic hydrogenation of eugenol using a Ni/γ-Al2O3 catalyst has been shown to produce this compound with high conversion rates. ugm.ac.id Other research has explored the use of ruthenium-containing nickel hydrotalcite-type materials for the complete hydrogenation of eugenol. acs.org The development of magnetically separable catalysts, such as Ru/C–Fe2O3, also presents a promising avenue for simplifying catalyst recovery and reuse in the hydrodeoxygenation of eugenol. mdpi.com
Future research in this area will likely focus on:
Novel Catalysts: Designing highly selective and active catalysts for the hydrogenation of eugenol and other related precursors.
Green Synthesis: Utilizing environmentally friendly solvents and reaction conditions to minimize the environmental impact of the synthesis process. specialchem.com
Alternative Feedstocks: Exploring the synthesis of dihydroeugenol from other renewable resources, such as lignin (B12514952).
Elucidation of Complex Metabolic and Degradation Pathways
Understanding how this compound is metabolized and degraded in biological systems and the environment is crucial for assessing its safety and potential applications. Research in this area is still in its early stages.
Studies on related compounds provide some insights. For example, the metabolism of dehydrodiisoeugenol, a related neolignan, involves demethylation and ring-opening reactions. nih.gov Vanillyl-alcohol oxidase, an enzyme from Penicillium simplicissimum, has been shown to convert 2-methoxy-4-n-propylphenol into the corresponding (R)-1-(4′-hydroxyphenyl)alcohol. nih.govscispace.comrug.nl This enzymatic transformation highlights the potential for biodegradation and the formation of various metabolites.
Future research should aim to:
Identify the specific enzymes and metabolic pathways involved in the breakdown of this compound in different organisms.
Characterize the resulting metabolites and assess their biological activities and potential toxicity.
Investigate the environmental fate and degradation of dihydroeugenol to understand its persistence and impact on ecosystems.
Application in Biomass Valorization and Sustainable Chemistry
This compound is a key product in the valorization of lignin, a complex polymer that is a major component of lignocellulosic biomass. mdpi.comtue.nl The conversion of lignin into valuable chemicals like dihydroeugenol is a cornerstone of developing sustainable biorefineries.
Lignin depolymerization can yield a variety of phenolic compounds, with this compound being a significant monomeric product. cjcatal.comevitachem.com Catalytic processes are being developed to selectively produce dihydroeugenol from lignin. For instance, the use of a Zn/Pd/C catalyst has been shown to convert native lignin into dihydroeugenol and 2,6-dimethoxy-4-propylphenol (B1580997) with high yields. mdpi.com This "lignin-first" approach aims to extract valuable chemicals from biomass before processing the carbohydrate fraction. tue.nl
Future academic research in this domain will likely focus on:
Optimizing catalytic systems for the selective depolymerization of lignin to maximize the yield of this compound.
Integrating lignin conversion processes into existing biorefinery models to create more economically viable and sustainable systems.
Exploring the further conversion of dihydroeugenol into other high-value chemicals and biofuels. rsc.org
Role in Advanced Materials Science and Biotechnology
The chemical structure of this compound makes it an attractive building block for the synthesis of novel polymers and materials. Its phenolic hydroxyl group can be readily modified to introduce polymerizable functionalities.
Research has demonstrated the successful emulsion polymerization of dihydroeugenol-derived methacrylates to create stable latexes. acs.org These bio-based polymers have potential applications in adhesives and coatings. acs.org The antioxidant properties of dihydroeugenol also make it a candidate for use as an additive in polymers to enhance their durability and prevent oxidative degradation. thebulkcart.com
In the realm of biotechnology, the enzymatic conversion of this compound opens up possibilities for producing chiral compounds and other fine chemicals. scispace.com The enzyme vanillyl-alcohol oxidase, for example, can be used for the stereoselective hydroxylation of 4-alkylphenols, including dihydroeugenol. nih.gov
Future research directions include:
Developing a wider range of polymers and copolymers from dihydroeugenol-based monomers.
Investigating the properties and performance of these bio-based materials in various applications.
Exploring the use of other enzymes for the targeted modification of this compound to produce novel bioactive molecules.
Integrated Multi-Omics Approaches in this compound Research
To gain a comprehensive understanding of the biological effects and metabolic fate of this compound, future research will increasingly rely on integrated multi-omics approaches. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of how this compound interacts with biological systems.
For example, metabolomic studies can be used to identify the full range of metabolites produced from dihydroeugenol in different organisms. fmach.it This information can then be correlated with transcriptomic and proteomic data to identify the genes and proteins involved in its metabolism. Xenobiotic metabolomics has already been successfully applied to map the metabolic pathways of related compounds like dehydrodiisoeugenol. nih.gov
By integrating these different "omics" datasets, researchers can:
Construct detailed metabolic networks for this compound.
Uncover the molecular mechanisms underlying its biological activities.
Identify potential biomarkers of exposure and effect.
This holistic approach will be instrumental in advancing our knowledge of this compound and paving the way for its safe and effective application in various fields.
Q & A
Q. How are maximum permissible concentrations of 2-Methoxy-4-propylphenol determined in fragrance applications, and what endpoints are prioritized?
The maximum permissible concentrations are derived from comprehensive safety assessments that evaluate multiple toxicological endpoints, including dermal sensitization and systemic toxicity. The lowest permissible level across relevant endpoints (e.g., skin irritation vs. systemic effects) dictates the final concentration for each product category. Researchers should consult RIFM safety assessments and IFRA Standards, which detail endpoint-driven methodologies and risk management protocols .
Q. What analytical methods are recommended for quantifying this compound in natural extracts?
Gas chromatography-mass spectrometry (GC/MS) is widely used for precise quantification, especially in complex matrices like plant extracts. For example, mass spectral data from NIST databases (e.g., electron ionization spectra) provide reference standards for peak identification. Researchers should validate results against certified reference materials and account for batch-specific variability in natural sources .
Q. How can catalytic hydrogenation of eugenol be optimized to synthesize this compound with high selectivity?
Biphasic hydrogenation using ruthenium or rhodium nanoparticles stabilized in ionic liquids (e.g., Ru/IL1 or Rh/IL1) achieves near 100% selectivity for this compound. Key parameters include reaction time, catalyst loading, and solvent polarity. GC/MS analysis is critical for monitoring intermediate formation and verifying product purity .
Advanced Research Questions
Q. What structural modifications enhance the thermal and mechanical properties of epoxy networks derived from this compound?
Modifications like o-demethylation and phenol-formaldehyde reactions increase cross-linking density. For instance, GEDHEO-NOVO, a modified epoxy monomer, exhibits a 25-fold increase in cross-link density (0.39 to 9.77 mol/dm³) and improved heat resistance (Tα from 40°C to 139°C). Dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA) are essential for quantifying these enhancements .
Q. How does vanillyl-alcohol oxidase (VAO) catalyze the enantioselective hydroxylation of this compound?
VAO from Penicillium simplicissimum hydroxylates this compound with 94% enantiomeric excess (R-enantiomer). Isotope labeling confirms that the hydroxyl oxygen originates from water. Researchers should employ chiral HPLC or polarimetry to determine enantioselectivity and probe active-site interactions via mutagenesis studies .
Q. What experimental strategies resolve contradictions in safety data for this compound across different product categories?
Discrepancies arise from varying endpoint sensitivities (e.g., dermal vs. systemic toxicity). A tiered approach is recommended:
Compare endpoint-specific permissible levels from IFRA Standards.
Conduct in vitro assays (e.g., KeratinoSens for sensitization) alongside in vivo systemic toxicity studies.
Use probabilistic risk assessment models to reconcile conflicting data .
Q. How do ionic liquid-stabilized nanoparticles influence catalytic selectivity in this compound synthesis?
Ionic liquids (e.g., IL1 vs. IL2) modulate nanoparticle morphology and electronic properties, affecting substrate-catalyst interactions. For example, Ru/IL1 favors this compound formation due to stronger π-π interactions between the ionic liquid and aromatic intermediates. X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM) are critical for characterizing catalyst surfaces .
Q. What role does this compound play in lignin-derived epoxy networks, and how is cross-link density measured?
As a lignin-based monomer, it serves as a phenolic precursor for epoxy resins. Cross-link density is calculated using rubber elasticity theory from DMA storage modulus data. The equation ν = E’/(3RT), where E’ is the rubbery plateau modulus, R is the gas constant, and T is the absolute temperature, quantifies network rigidity .
Methodological Guidance
Q. How to design experiments for assessing natural contributions of this compound in plant extracts?
Use GC/MS or LC-MS to profile extracts, referencing Annex I of IFRA Standards for indicative levels.
Compare analytical results with literature data (e.g., oak cortex ethanol extracts containing this compound as a major component).
Validate via spiked recovery experiments to account for matrix effects .
Q. What protocols ensure reproducibility in enzymatic hydroxylation studies of this compound?
Standardize enzyme activity assays (e.g., VAO activity measured via UV-Vis at 340 nm).
Control reaction conditions (pH 7.5, 25°C, anaerobic if required).
Use deuterated solvents or <sup>18</sup>O-labeled water to trace oxygen incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
